Cas no 115335-11-0 ({2-(4-bromophenyl)sulfanylethyl}(methyl)amine)

{2-(4-bromophenyl)sulfanylethyl}(methyl)amine Chemical and Physical Properties
Names and Identifiers
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- AKOS009070855
- {2-[(4-bromophenyl)sulfanyl]ethyl}(methyl)amine
- EN300-24499917
- 115335-11-0
- Ethanamine, 2-[(4-bromophenyl)thio]-N-methyl-
- {2-(4-bromophenyl)sulfanylethyl}(methyl)amine
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- MDL: MFCD14646564
- Inchi: 1S/C9H12BrNS/c1-11-6-7-12-9-4-2-8(10)3-5-9/h2-5,11H,6-7H2,1H3
- InChI Key: DUAUOTYPZPJASC-UHFFFAOYSA-N
- SMILES: BrC1C=CC(=CC=1)SCCNC
Computed Properties
- Exact Mass: 244.98738g/mol
- Monoisotopic Mass: 244.98738g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 12
- Rotatable Bond Count: 4
- Complexity: 113
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.7
- Topological Polar Surface Area: 37.3Ų
{2-(4-bromophenyl)sulfanylethyl}(methyl)amine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-24499917-2.5g |
{2-[(4-bromophenyl)sulfanyl]ethyl}(methyl)amine |
115335-11-0 | 95% | 2.5g |
$810.0 | 2024-06-19 | |
Enamine | EN300-24499917-0.05g |
{2-[(4-bromophenyl)sulfanyl]ethyl}(methyl)amine |
115335-11-0 | 95% | 0.05g |
$348.0 | 2024-06-19 | |
Enamine | EN300-24499917-10.0g |
{2-[(4-bromophenyl)sulfanyl]ethyl}(methyl)amine |
115335-11-0 | 95% | 10.0g |
$1778.0 | 2024-06-19 | |
Enamine | EN300-24499917-0.5g |
{2-[(4-bromophenyl)sulfanyl]ethyl}(methyl)amine |
115335-11-0 | 95% | 0.5g |
$397.0 | 2024-06-19 | |
Enamine | EN300-24499917-0.1g |
{2-[(4-bromophenyl)sulfanyl]ethyl}(methyl)amine |
115335-11-0 | 95% | 0.1g |
$364.0 | 2024-06-19 | |
Enamine | EN300-24499917-1.0g |
{2-[(4-bromophenyl)sulfanyl]ethyl}(methyl)amine |
115335-11-0 | 95% | 1.0g |
$414.0 | 2024-06-19 | |
Enamine | EN300-24499917-5g |
{2-[(4-bromophenyl)sulfanyl]ethyl}(methyl)amine |
115335-11-0 | 5g |
$1199.0 | 2023-09-15 | ||
Enamine | EN300-24499917-5.0g |
{2-[(4-bromophenyl)sulfanyl]ethyl}(methyl)amine |
115335-11-0 | 95% | 5.0g |
$1199.0 | 2024-06-19 | |
Enamine | EN300-24499917-0.25g |
{2-[(4-bromophenyl)sulfanyl]ethyl}(methyl)amine |
115335-11-0 | 95% | 0.25g |
$381.0 | 2024-06-19 | |
Enamine | EN300-24499917-10g |
{2-[(4-bromophenyl)sulfanyl]ethyl}(methyl)amine |
115335-11-0 | 10g |
$1778.0 | 2023-09-15 |
{2-(4-bromophenyl)sulfanylethyl}(methyl)amine Related Literature
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Laura Ciammaruchi,Osnat Zapata-Arteaga,Edgar Gutiérrez-Fernández,Mariano Campoy-Quiles Mater. Adv., 2020,1, 2846-2861
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Marina Felloni,Alexander J. Blake,Peter Hubberstey,Simon J. Teat,Claire Wilson,Martin Schröder CrystEngComm, 2010,12, 1576-1589
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Ji Hoon Park,Hee Sung Lee,Junyeong Lee,Kimoon Lee,Gyubaek Lee,Kwan Hyuck Yoon,Myung M. Sung,Seongil Im Phys. Chem. Chem. Phys., 2012,14, 14202-14206
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Chun-Ting He,Pei-Qin Liao,Dong-Dong Zhou,Bao-Ying Wang,Wei-Xiong Zhang,Jie-Peng Zhang,Xiao-Ming Chen Chem. Sci., 2014,5, 4755-4762
Additional information on {2-(4-bromophenyl)sulfanylethyl}(methyl)amine
Comprehensive Overview of 2-(4-Bromophenyl)sulfanylethyl(methyl)amine (CAS No. 115335-11-0)
The compound 2-(4-bromophenyl)sulfanylethyl(methyl)amine (CAS No. 115335-11-0) is a specialized organic molecule featuring a 4-bromophenyl group linked to a sulfanylethylamine backbone. This structure combines a brominated aromatic moiety with a thioether and secondary amine functionality, making it a versatile intermediate in pharmaceutical and agrochemical research. Its unique molecular architecture has garnered attention for potential applications in drug discovery, particularly in modulating enzyme inhibition and receptor binding.
Recent trends in chemical synthesis highlight the growing demand for brominated compounds like 115335-11-0, driven by their role in cross-coupling reactions (e.g., Suzuki-Miyaura). Researchers are increasingly exploring its utility in small-molecule libraries for high-throughput screening, aligning with the rise of AI-driven drug design. Questions such as "How to synthesize 2-(4-bromophenyl)sulfanylethyl(methyl)amine?" or "What are the applications of bromophenyl derivatives in medicinal chemistry?" reflect user interest in its synthetic pathways and bioactivity.
From a structural-activity relationship (SAR) perspective, the 4-bromophenyl group enhances lipophilicity, potentially improving membrane permeability in drug candidates. Meanwhile, the methylamine segment offers a site for further derivatization, a feature leveraged in protease inhibitor development. These properties align with current industry focuses on targeted therapies and precision medicine.
Environmental and green chemistry considerations are also relevant. The compound’s bromine atom raises questions about sustainable halogenation methods, a hot topic in ACS Green Chemistry forums. Innovations in catalytic bromination could optimize its production while minimizing waste, addressing search queries like "eco-friendly synthesis of bromophenyl compounds."
In analytical chemistry, CAS 115335-11-0 is characterized by techniques such as HPLC-MS and NMR spectroscopy, with its distinctive bromine isotope pattern aiding identification. This aligns with frequent searches for "spectral data of brominated amines" among chemists validating synthetic outputs.
In summary, 2-(4-bromophenyl)sulfanylethyl(methyl)amine exemplifies the intersection of structural diversity and functional adaptability in modern chemistry. Its relevance spans drug discovery, materials science, and methodology development, making it a compound of enduring scientific interest.
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